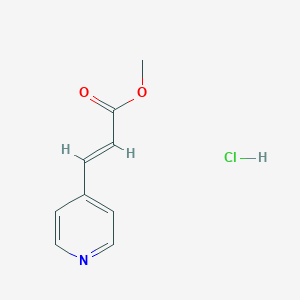

Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride

Beschreibung

Historical Development of Pyridine-Acrylate Derivatives

The synthesis of pyridine-acrylate derivatives traces its origins to mid-20th-century efforts to combine aromatic heterocycles with reactive ester functionalities. Early methodologies relied on homogeneous catalysts such as ferric chloride and trialkyl amines for esterification, but these systems faced challenges in catalyst recovery and product purity. The development of Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride represents a convergence of advances in pyridine functionalization and acrylate chemistry. For instance, the use of anion exchange resins in ester synthesis, as demonstrated in hydroxyalkyl (meth)acrylate production, marked a pivotal shift toward heterogeneous catalysis, enabling efficient large-scale synthesis. Parallel innovations in controlling reaction conditions—such as optimizing phosphorus oxychloride stoichiometry in chlorination reactions—further improved yields of related intermediates. These historical milestones underscore the compound’s evolution from a laboratory curiosity to a versatile building block in organic synthesis.

Significance in Heterocyclic Chemistry

Pyridine-acrylate derivatives occupy a unique niche in heterocyclic chemistry due to their dual reactivity: the pyridine ring participates in electrophilic substitutions and coordination chemistry, while the acrylate ester enables nucleophilic additions and polymerizations. The electron-deficient pyridine nucleus enhances the electrophilicity of the α,β-unsaturated ester, facilitating Michael additions and cycloadditions critical for constructing complex architectures. For example, pyridine-grafted copolymers exhibit enhanced fluorescence and antimicrobial activity, leveraging the aromatic system’s ability to stabilize charge-transfer states. Furthermore, the hydrochloride salt form improves solubility in polar solvents, broadening utility in aqueous-phase reactions. This bifunctional reactivity positions Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride as a linchpin in designing pharmaceuticals, agrochemicals, and advanced materials.

Evolution of Research Methodologies

Methodological advancements have transformed the synthesis and functionalization of pyridine-acrylates. Early routes employed stoichiometric reagents under harsh conditions, often resulting in low yields and side reactions. The adoption of anion exchange resins, as detailed in hydroxyalkyl acrylate production, revolutionized esterification by enabling catalyst reuse and minimizing byproducts. Comparative studies of traditional vs. modern methods reveal stark contrasts:

| Parameter | Traditional Catalysts | Anion Exchange Resins |

|---|---|---|

| Catalyst Recovery | Difficult | High (>95%) |

| Reaction Temperature (°C) | 80–120 | 60–90 |

| Conversion Rate (%) | 40–60 | 70–85 |

| Product Purity | Moderate | High |

Data synthesized from patent literature.

Additionally, continuous flow systems have supplanted batch reactors, enhancing scalability and reproducibility. For instance, optimizing phosphorus oxychloride and tertiary amine ratios in chlorination reactions improved yields of pyrrolo[2,3-d]pyrimidine intermediates from 26.5% to 41%. These innovations reflect a broader trend toward precision in reaction engineering.

Current Scientific Interest and Applications

Contemporary research exploits the compound’s structural motifs in diverse domains:

- Antimicrobial Agents : Pyridine-acrylate copolymers exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, with inhibition zones exceeding 15 mm in disk diffusion assays.

- Fluorescence Materials : Grafted copolymers display strong blue emission (λem = 510 nm), attributed to π–π* transitions within the pyridine-acrylate backbone.

- Pharmaceutical Intermediates : The compound serves as a precursor to pyrrolo[2,3-d]pyrimidines, a class of kinase inhibitors under investigation for oncology applications.

Ongoing studies explore its utility in metal-organic frameworks (MOFs) and as a ligand in asymmetric catalysis, underscoring its interdisciplinary appeal.

Eigenschaften

IUPAC Name |

methyl (E)-3-pyridin-4-ylprop-2-enoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c1-12-9(11)3-2-8-4-6-10-7-5-8;/h2-7H,1H3;1H/b3-2+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTBVZPAEOOTMS-SQQVDAMQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=NC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=NC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365840-62-5 | |

| Record name | methyl (2E)-3-(pyridin-4-yl)prop-2-enoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride typically involves the esterification of 3-(pyridin-4-yl)prop-2-enoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and purification systems can help in scaling up the production while maintaining the purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride serves as a valuable building block in the synthesis of more complex organic molecules. It can be utilized in:

- Esterification Reactions : The compound can undergo various esterification processes to create derivatives with enhanced properties.

- Synthesis of Specialty Chemicals : Its unique structure allows for the development of specialty chemicals used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

- Enzyme Inhibition : Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride can inhibit specific enzymes, which may be beneficial in therapeutic contexts. For example, it has been studied for its ability to inhibit dipeptidyl peptidase IV, an enzyme involved in glucose metabolism and diabetes management .

- Receptor Binding Studies : The compound's interaction with various receptors makes it a candidate for drug development aimed at treating conditions such as schizophrenia and other neurological disorders .

Antioxidant Activity

Research indicates that compounds with structural similarities to methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride exhibit significant antioxidant properties. Studies have shown that they can effectively scavenge free radicals, which is critical for mitigating oxidative stress-related damage in cells.

Case Study 1: Enzyme Inhibition

A study conducted on the enzyme inhibitory effects of methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride demonstrated significant activity against dipeptidyl peptidase IV. The compound showed potential as a therapeutic agent for managing type 2 diabetes by enhancing insulin sensitivity through enzyme modulation.

Case Study 2: Antioxidant Properties

Research evaluating the antioxidant capabilities of related pyridine derivatives found that methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride exhibited comparable free radical scavenging abilities using assays like DPPH and ABTS. This suggests its potential role in preventing oxidative stress-related diseases.

Wirkmechanismus

The mechanism of action of Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural motifs with Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride but differ in substituents or backbone configuration:

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents/Features | Salts/Modifications |

|---|---|---|---|---|

| Methyl 3-(pyridin-4-yl)prop-2-enoate HCl | C₉H₁₀ClNO₂ | 199.63 | Pyridin-4-yl, α,β-unsaturated ester | Hydrochloride |

| Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate | C₉H₇ClINO₂ | 323.52 | 2-Chloro, 4-iodo on pyridine ring | None (neutral ester) |

| Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate diHCl | C₁₀H₁₆Cl₂N₂O₂ | 279.16 | Amino group, propanoate backbone, benzyl substitution | Dihydrochloride |

Key Observations :

Substituent Effects: The 2-chloro-4-iodopyridin-3-yl analog (Table 1, Row 2) introduces halogen atoms that increase molecular weight and alter electronic properties, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Backbone Modifications: The α,β-unsaturated ester in the main compound provides conjugation, enabling Michael addition or Diels-Alder reactions. In contrast, the propanoate backbone in the dihydrochloride analog lacks this reactivity .

Salt Forms :

- Hydrochloride and dihydrochloride salts improve aqueous solubility compared to neutral esters, critical for pharmacokinetic optimization in drug discovery .

Biologische Aktivität

Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features, which confer distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride is characterized by a pyridine ring and an enolic ester functionality. Its molecular formula is CHClNO, and it has a molecular weight of approximately 227.67 g/mol. The presence of the pyridine moiety is significant as it often contributes to the biological activity of compounds through interactions with various biological targets.

The biological activity of methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it has been noted for its potential in enzyme inhibition and receptor binding studies, which are critical in drug development processes.

Enzyme Inhibition

One of the notable aspects of methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride is its ability to inhibit certain enzymes, which can be beneficial in therapeutic contexts. Enzyme inhibition can lead to reduced metabolic pathways that contribute to disease states, making this compound a candidate for further investigation in drug design.

Antioxidant Activity

Research indicates that compounds similar to methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride exhibit significant antioxidant properties. For example, studies on related compounds have shown their capability to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related damage in cells .

Research Applications

Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride serves as a valuable building block in synthetic organic chemistry. It can be utilized in the development of more complex organic molecules and has potential applications in the production of specialty chemicals and materials.

Study on Antioxidant Capabilities

A study examining the antioxidant capacities of various pyridine derivatives found that those with structural similarities to methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride demonstrated strong free radical scavenging abilities using assays like DPPH and ABTS . This suggests that methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride may also possess similar capabilities.

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 227.67 g/mol |

| Biological Activities | Enzyme inhibition, antioxidant activity |

| Potential Applications | Drug development, specialty chemicals production |

| Mechanisms | Interaction with enzymes/receptors |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride?

- Methodological Answer : The compound can be synthesized via a conjugate addition or esterification reaction. For example, reacting pyridine-4-carbaldehyde with methyl acrylate under acid catalysis, followed by hydrochlorination. Purification often involves recrystallization or column chromatography. Structural analogs (e.g., ) suggest using anhydrous conditions and inert atmospheres to minimize side reactions. Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm purity and regioselectivity .

Q. Which analytical techniques are essential for validating the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Tools like SHELXL ( ) and ORTEP-3 ( ) are standard for resolving crystal structures. Ensure high-resolution data (>1.0 Å) to minimize refinement errors .

- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and ester/olefinic bonds. Compare with databases (e.g., PubChem, ) for consistency .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

Q. How should researchers assess the compound’s stability under experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying pH, temperature (e.g., 25°C vs. 40°C), and light. Monitor degradation via HPLC ( ) or TLC. Hydrochloride salts ( ) are hygroscopic; store in desiccators with inert gas to prevent hydrolysis .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between batches be resolved?

- Methodological Answer :

- Cross-validation : Compare data with independent synthesis batches or literature analogs (e.g., ).

- Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility impacting chemical shifts.

- Computational modeling : Employ density functional theory (DFT) to predict NMR shifts (e.g., using Gaussian or ORCA). PubChem data ( ) provides reference geometries .

Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?

- Methodological Answer :

- Disorder in the pyridinyl group : Use SHELXL’s PART instruction ( ) to model partial occupancy.

- Twinned crystals : Apply twin law refinement in SHELX or CrysAlisPro. High-resolution data (e.g., synchrotron sources) improves accuracy .

- Validation : Check using checkCIF/PLATON ( ) to flag geometric outliers (e.g., bond angles >5σ from norms) .

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model electron density distributions.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. PubChem’s 3D conformer database ( ) aids initial docking poses .

- Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction planning.

Methodological Notes

- Safety : Follow protocols for hydrochloride salts ( ): use fume hoods, avoid inhalation, and dispose via approved chemical waste streams .

- Data Contradictions : Cross-reference crystallographic ( ) and spectroscopic data to resolve ambiguities. For example, mismatched melting points may indicate polymorphic forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.